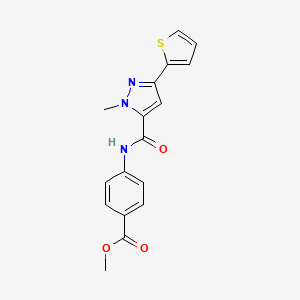
methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biomedicine. It is a synthetic compound that belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a potential candidate for various biomedical applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. The compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, the compound has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. Additionally, the compound has been well-characterized using various spectroscopic techniques. However, the limitations for lab experiments include the need for further studies to determine the optimal dosage and concentration for various applications.
Direcciones Futuras
There are several future directions for the research on methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and concentration for various applications. The compound may also be useful in the development of new anti-inflammatory and antioxidant drugs.
Métodos De Síntesis
The synthesis of methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate involves the reaction of 4-aminobenzoic acid with thiophene-2-carbaldehyde to form 4-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with methyl chloroformate to obtain the final product, methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
methyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-14(10-13(19-20)15-4-3-9-24-15)16(21)18-12-7-5-11(6-8-12)17(22)23-2/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNNICKGHHYKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)
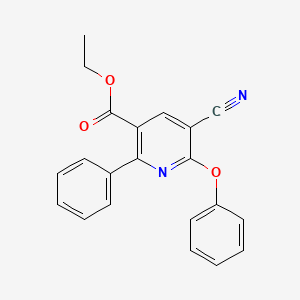
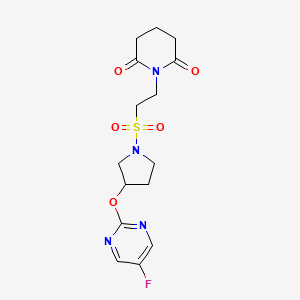
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2911772.png)
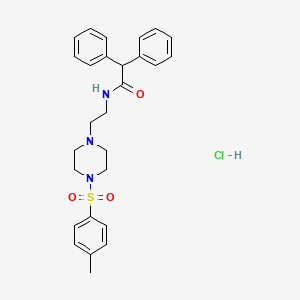
![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)
![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)
![(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2911781.png)
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2911784.png)
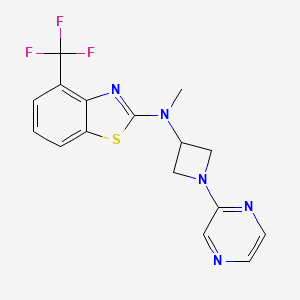

![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)